molecular formula C12H23NO3 B14020436 Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate CAS No. 6946-52-7

Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate

Cat. No.: B14020436
CAS No.: 6946-52-7
M. Wt: 229.32 g/mol
InChI Key: JLXHGVNTDJZASX-UHFFFAOYSA-N
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Description

Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate is an organic compound with a complex structure that includes an ester functional group, a ketone, and a tertiary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with dipropan-2-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alcohols or amines can be used in substitution reactions under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a model compound in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. The tertiary amine group can interact with enzymes or receptors, potentially inhibiting their activity. The ester and ketone groups may also participate in binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the tertiary amine group.

    Dipropan-2-ylamine: A tertiary amine that can be used as a precursor in the synthesis of Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate.

    4-Oxobutanoic acid: A compound with a similar ketone group but lacking the ester and amine functionalities.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

6946-52-7

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

ethyl 4-[di(propan-2-yl)amino]-4-oxobutanoate

InChI

InChI=1S/C12H23NO3/c1-6-16-12(15)8-7-11(14)13(9(2)3)10(4)5/h9-10H,6-8H2,1-5H3

InChI Key

JLXHGVNTDJZASX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)N(C(C)C)C(C)C

Origin of Product

United States

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